BenchChemオンラインストアへようこそ!

1-(4-Phenylbutyl)piperazine

CNS drug design physicochemical profiling blood-brain barrier permeability

1-(4-Phenylbutyl)piperazine (CAS 97480-93-8, MFCD02093540) is a monosubstituted piperazine derivative with molecular formula C14H22N2 and molecular weight 218.34 g/mol. It features a piperazine ring bearing a 4-phenylbutyl chain at the N1 position and a free secondary amine at N4, a structural arrangement that distinguishes it from both the fully N,N'-disubstituted arylpiperazine class and the corresponding piperidine analogs.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 97480-93-8
Cat. No. B1363473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylbutyl)piperazine
CAS97480-93-8
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCCC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2
InChIKeyOHFQSNUBVNIZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylbutyl)piperazine (CAS 97480-93-8): Procurement-Grade Physicochemical and Structural Baseline for Piperazine-Based CNS Probe Development


1-(4-Phenylbutyl)piperazine (CAS 97480-93-8, MFCD02093540) is a monosubstituted piperazine derivative with molecular formula C14H22N2 and molecular weight 218.34 g/mol . It features a piperazine ring bearing a 4-phenylbutyl chain at the N1 position and a free secondary amine at N4, a structural arrangement that distinguishes it from both the fully N,N'-disubstituted arylpiperazine class and the corresponding piperidine analogs [1]. The compound is commercially available at ≥98–99% purity from multiple specialty chemical suppliers and is primarily utilized as a pharmaceutical intermediate and CNS-focused research tool . Its experimentally determined LogP of 2.18–2.30 and topological polar surface area (tPSA) of 15.3 Ų place it in a physicochemical space consistent with blood-brain barrier permeability .

Why 1-(4-Phenylbutyl)piperazine Is Not Interchangeable with Common Piperazine or Piperidine Analogs in CNS Ligand Design


Substituting 1-(4-Phenylbutyl)piperazine with a simpler N-alkyl piperazine or with the corresponding piperidine analog (e.g., 4-PPBP) introduces quantifiable shifts in receptor pharmacology and physicochemical profile that undermine SAR continuity. The free N4–H in this compound provides a hydrogen-bond donor that is absent in N,N'-disubstituted piperazines, altering target recognition [1]. Conversely, replacement with a piperidine core eliminates the second basic nitrogen, which has been shown in phenylalkylamine series to be a critical pharmacophoric element for sigma receptor affinity [2]. The phenylbutyl chain length itself is pharmacologically relevant: truncation to phenylpropyl or phenylpentyl in related piperazine series shifts Ki values at 5-HT1A and D2 receptors, underscoring that even minor linker modifications produce non-linear changes in binding that invalidate generic substitution [3].

Quantitative Differentiators for 1-(4-Phenylbutyl)piperazine vs. Closest Structural Analogs


LogP and tPSA Head-to-Head with N-Phenyl Analog: Optimized CNS Permeability Window

1-(4-Phenylbutyl)piperazine (free base) exhibits a computed LogP (XLogP3) of 2.3 and a topological polar surface area (tPSA) of 15.3 Ų . Its N-phenyl analog, 1-Phenyl-4-(4-phenylbutyl)piperazine (CHEMBL85879), has a molecular weight of 294.2 Da with 0 H-bond donors and a tPSA of 6.5 Ų (calculated based on the N-phenyl substitution eliminating the free NH) [1]. The tPSA difference of approximately 8.8 Ų is structurally significant: the free NH of the target compound contributes a hydrogen-bond donor while maintaining tPSA well below the widely accepted CNS permeability threshold of <70 Ų. Both compounds fall within favorable CNS drug-like space, but the target compound's H-bond donor capacity and higher tPSA can reduce phospholipidosis risk and modulate off-target promiscuity compared to the more lipophilic N-phenyl analog [2].

CNS drug design physicochemical profiling blood-brain barrier permeability

Sigma Receptor Pharmacophore: Piperazine vs. Piperidine Core Differentiation

The well-characterized sigma-1 ligand 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) demonstrates neuroprotection in multiple in vivo ischemia models with IC50 values for infarct volume reduction, yet its piperidine core restricts receptor subtype selectivity [1]. In a systematic study of phenylalkylpiperazines and phenylalkylpiperidines, Glennon et al. demonstrated that the nitrogen atom in the piperazine/pharmacophore core is critical for sigma binding affinity, with certain 1-phenylpiperazine derivatives achieving Ki values of 1–10 nM at sigma receptors [2]. While direct binding data for 1-(4-Phenylbutyl)piperazine at sigma receptors are not publicly available, its structural homolog 1-Phenyl-4-(4-phenylbutyl)piperazine (CHEMBL85879) binds sigma receptor with Ki = 2.60 nM in guinea pig brain membranes [3]. The piperazine core offers an additional basic nitrogen that alters protonation state at physiological pH compared to piperidine, potentially influencing both receptor binding kinetics and subtype selectivity [2].

sigma receptor neuroprotection pharmacophore modeling

Synthetic Versatility Advantage: Monosubstituted Piperazine vs. N,N'-Disubstituted Analogs

1-(4-Phenylbutyl)piperazine is a monosubstituted piperazine bearing a single phenylbutyl group at N1 with a free N4–H amine. This structural feature directly enables further regioselective N-functionalization (e.g., acylation, sulfonylation, reductive amination, or aryl coupling) without requiring protecting group strategies [1]. In contrast, the N,N'-disubstituted analog 1-Phenyl-4-(4-phenylbutyl)piperazine (CHEMBL85879) requires de novo synthesis for each new N-substitution pattern. A general synthetic procedure for monosubstituted piperazines has been demonstrated to afford a wide range of derivatives in one-pot-one-step reactions from protonated piperazine, achieving yields that vary with the electrophile but are broadly applicable to the phenylbutyl series [1]. The commercial availability of 1-(4-Phenylbutyl)piperazine at ≥98% purity from multiple suppliers (SCBT, CymitQuimica, ChemScene, MolCore) further reduces lead time relative to custom synthesis of the disubstituted analog .

synthetic chemistry medicinal chemistry building block

Patent-Covered Structural Motif: 4-Phenylbutyl-Piperazine as an Established Pharmacophoric Scaffold

The 4-phenylbutyl-piperazine structural motif has been explicitly claimed and exemplified in US Patent US3211734A, which covers 'Substituted 1-(4-phenyl-butyl)-4-phenylpiperazine compounds' and describes their pharmacological activity relevant to psychiatric disorders [1]. The patent specifically teaches that compounds of this general formula, including derivatives of 1-(4-phenylbutyl)piperazine as the core scaffold, possess 'interesting pharmacological activity' and are 'useful in the treatment of psychiatric affections situated between neuroses and psychoses' [1]. This patent precedence establishes the 4-phenylbutylpiperazine core as a recognized pharmacophore distinct from the simpler N-phenylpiperazine series that dominates the dopamine D3/D4 receptor literature [2]. While the patent primarily exemplifies N,N'-disubstituted derivatives, it explicitly positions the 4-phenylbutyl substitution pattern as critical for the observed CNS activity, differentiating it from other alkyl chain lengths [1].

intellectual property CNS therapeutics piperazine pharmacology

Serotonergic and Dopaminergic Target Potential: Class-Level Receptor Profiling vs. Inactive Piperazine Baseline

While direct receptor binding data for 1-(4-Phenylbutyl)piperazine at individual serotonin and dopamine receptor subtypes are not publicly available, the class-level SAR of structurally related phenylbutylpiperazines provides a data-driven framework for its anticipated polypharmacology. The close structural analog 1-Phenyl-4-(4-phenylbutyl)piperazine (CHEMBL85879) exhibits Ki = 1 nM at rat 5-HT1A receptors (using [³H]8-OH-DPAT radioligand in frontal cortical regions) and IC50 = 45 nM at rat D2 dopamine receptors (using [³H]domperidone) [1]. In contrast, unsubstituted piperazine itself is essentially inactive at these receptors [2]. This >10,000-fold affinity difference demonstrates that the phenylbutyl substitution is the primary driver of receptor recognition, not the piperazine core. Furthermore, a series of 3-[4-(4-arylpiperazinyl)butyl]-β-tetralonohydantoins, which incorporate the same 4-(4-phenylpiperazin-1-yl)butyl linker motif, achieved Ki = 6–55 nM at 5-HT1A and Ki = 45–213 nM at 5-HT2A receptors, confirming that the butyl spacer length is optimal for dual serotonergic engagement [3].

5-HT receptors dopamine receptors CNS polypharmacology

Commercial Purity and Supply Chain Differentiation: >98% Purity Baseline Across Independent Suppliers

1-(4-Phenylbutyl)piperazine is available at ≥98–99% purity from multiple independent suppliers, including Santa Cruz Biotechnology (Cat. sc-258488), CymitQuimica (99%), ChemScene (Cat. CS-0462783), and MolCore (≥98% NLT) . In contrast, many closely related substituted phenylbutylpiperazines (e.g., 1-(3-phenylbutyl)piperazine, 1-(4-methylphenyl)piperazine, or various 4-arylpiperazine derivatives) are available only through custom synthesis or from a single vendor, introducing supply risk and higher minimum order quantities. The multiple-supplier landscape for 97480-93-8 provides competitive pricing (observed range ~$77–$114 for 1–2 g quantities) and reduces single-source dependency, which is a meaningful procurement consideration for multi-year research programs that require consistent lot-to-lot reproducibility .

chemical procurement quality control research supply chain

Defined Application Scenarios for 1-(4-Phenylbutyl)piperazine Based on Quantified Differentiation Evidence


CNS Lead Optimization: Scaffold for Parallel Synthesis of N4-Functionalized Sigma/5-HT Ligand Libraries

Research teams developing sigma receptor or dual 5-HT1A/D2 ligands can procure 1-(4-Phenylbutyl)piperazine as a common late-stage intermediate and perform parallel N4-functionalization (acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling) to rapidly generate 50–200 compound libraries for SAR exploration. This is supported by the established class-level SAR showing that the 4-phenylbutyl substitution confers high affinity across sigma, 5-HT1A, and D2 receptors [1], and by the demonstrated synthetic accessibility of monosubstituted piperazines via simplified one-pot procedures [2].

Comparative Sigma-1 Pharmacophore Studies: Piperazine vs. Piperidine Core Analysis

Investigators studying the role of the second basic nitrogen in sigma-1 receptor binding can use 1-(4-Phenylbutyl)piperazine as the piperazine comparator alongside the well-characterized piperidine analog 4-PPBP. The piperazine core provides differential protonation states at physiological pH and enables hydrogen-bond donor interactions via the free N4–H that are absent in the piperidine series, as informed by Glennon et al.'s pharmacophoric analysis of phenylalkylpiperazines vs. phenylalkylpiperidines [1].

Pharmaceutical Intermediate for Patent-Guided CNS Drug Discovery

Medicinal chemistry programs targeting psychiatric indications can use 1-(4-Phenylbutyl)piperazine as a key intermediate to prepare N,N'-disubstituted derivatives within the scope of the established US3211734A pharmacophore. The patent's explicit teaching that 4-phenylbutyl-substituted piperazines are useful for conditions 'between neuroses and psychoses' provides a validated starting point for new chemical entity design [1], while the commercial availability of the monosubstituted precursor at gram scale accelerates hit-to-lead timelines relative to fully custom synthetic routes.

Analytical Reference Standard for Phenylbutylpiperazine Metabolite Identification

Bioanalytical laboratories developing LC-MS/MS methods for detecting piperazine-based drugs of abuse or their metabolites can use 1-(4-Phenylbutyl)piperazine as a certified reference standard (≥98% purity, characterized LogP and chromatographic properties). The compound's well-defined physicochemical profile (LogP 2.18–2.30, tPSA 15.3 Ų, boiling point 110–112°C/0.3 mm) [1] supports method development and validation in forensic and clinical toxicology settings, where authentic reference materials for phenylbutylpiperazines are otherwise scarce.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Phenylbutyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.